molecular formula C26H26Si2 B073986 1,2-Dimethyl-1,1,2,2-tetraphenyldisilane CAS No. 1172-76-5

1,2-Dimethyl-1,1,2,2-tetraphenyldisilane

Cat. No. B073986
CAS RN: 1172-76-5
M. Wt: 394.7 g/mol
InChI Key: JNZRJYXUMDPPRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1,2-Dimethyl-1,1,2,2-tetraphenyldisilane” is an organosilicon compound . It has a linear formula of (SiCH3(C6H5)2)2 . The CAS Number is 1172-76-5 . It is generally immediately available in most volumes .


Molecular Structure Analysis

The molecular weight of “1,2-Dimethyl-1,1,2,2-tetraphenyldisilane” is 394.66 . The IUPAC name is methyl-[methyl(diphenyl)silyl]-diphenylsilane . The InChI is 1S/C26H26Si2/c1-27(23-15-7-3-8-16-23,24-17-9-4-10-18-24)28(2,25-19-11-5-12-20-25)26-21-13-6-14-22-26/h3-22H,1-2H3 .


Physical And Chemical Properties Analysis

“1,2-Dimethyl-1,1,2,2-tetraphenyldisilane” has a melting point of 140-144 °C . It is soluble in toluene . The compound has a predicted density of 1.05±0.1 g/cm3 .

Scientific Research Applications

Organosilicon Ligands in Coordination Chemistry

Specific Scientific Field

Inorganic and coordination chemistry.

Application Summary

1,2-Dimethyl-1,1,2,2-tetraphenyldisilane can serve as a ligand in coordination complexes. These complexes find applications in catalysis, materials, and bioinorganic chemistry.

Experimental Procedures

Results and Outcomes

These are just three of the many fascinating applications of 1,2-dimethyl-1,1,2,2-tetraphenyldisilane. Researchers continue to explore its potential in various scientific fields, making it a compound of significant interest in contemporary chemistry . If you’d like more information on additional applications, feel free to ask! 😊

Safety And Hazards

“1,2-Dimethyl-1,1,2,2-tetraphenyldisilane” is classified under GHS07 . It has hazard statements H315 - H319 - H335 . Precautionary statements include P261 - P264 - P271 - P280 - P302 + P352 - P305 + P351 + P338 . Personal protective equipment such as dust mask type N95 (US), eyeshields, and gloves are recommended .

properties

IUPAC Name

methyl-[methyl(diphenyl)silyl]-diphenylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26Si2/c1-27(23-15-7-3-8-16-23,24-17-9-4-10-18-24)28(2,25-19-11-5-12-20-25)26-21-13-6-14-22-26/h3-22H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNZRJYXUMDPPRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C1=CC=CC=C1)(C2=CC=CC=C2)[Si](C)(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1061578
Record name Disilane, 1,2-dimethyl-1,1,2,2-tetraphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1061578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

394.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Dimethyl-1,1,2,2-tetraphenyldisilane

CAS RN

1172-76-5
Record name 1,2-Dimethyl-1,1,2,2-tetraphenyldisilane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1172-76-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Dimethyltetraphenyldisilane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001172765
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Disilane, 1,2-dimethyl-1,1,2,2-tetraphenyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Disilane, 1,2-dimethyl-1,1,2,2-tetraphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1061578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-dimethyl-1,1,2,2-tetraphenyldisilane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.302
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,2-DIMETHYLTETRAPHENYLDISILANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3D95DQN4VJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,2-Dimethyl-1,1,2,2-tetraphenyldisilane
Reactant of Route 2
1,2-Dimethyl-1,1,2,2-tetraphenyldisilane
Reactant of Route 3
1,2-Dimethyl-1,1,2,2-tetraphenyldisilane
Reactant of Route 4
1,2-Dimethyl-1,1,2,2-tetraphenyldisilane
Reactant of Route 5
1,2-Dimethyl-1,1,2,2-tetraphenyldisilane
Reactant of Route 6
1,2-Dimethyl-1,1,2,2-tetraphenyldisilane

Citations

For This Compound
51
Citations
JR Hwu, N Wang - Tetrahedron, 1988 - Elsevier
Polysilylated hydrazines have wide applicability. It is tedious to prepare these compounds by classic means. However, using hexamethyldisilane and 1,2-dimethyl-1,1,2,2-…
Number of citations: 23 www.sciencedirect.com
JR Hwu, N Wang, RT Yung - The Journal of Organic Chemistry, 1989 - ACS Publications
Chlorotrimethylsilane, hexamethyldisilane, and 1,2-dimethyl-1,1,2,2-tetraphenyldisilane as oxidizing agents in the conversion of Page 1 1070 J. Org. Chem. 1070-1073 Chlorotrimethylsilane …
Number of citations: 16 pubs.acs.org
K Deller, B Rieger - Journal of Organometallic Chemistry, 2015 - Elsevier
Asymmetrically phenyl-substituted disilanes of the general formula RMe 2 Si–SiMePh 2 (MPD02: R = Me, MPD12: R = Ph) and the trisilane (PhMe 2 Si) 2 SiMePh (MPT111) were …
Number of citations: 1 www.sciencedirect.com
Y Tomisaka - 2011 - omu.repo.nii.ac.jp
Lanthanide elements have electron (s) in f-orbitals, and should indicate characteristic reactivities on the basis of the nature of f-electrons. However, systematic studies on the reactivities …
Number of citations: 0 omu.repo.nii.ac.jp
H Gilman, GD Lichtenwalter - Journal of the American Chemical …, 1958 - ACS Publications
The cleavage of symmetrically substituted disilanes containing methyl and phenyl groups by lithium in tetrahydrofuran is reported. From (CH3) 2CeH6SiSiC6H5 (CH3) 2 was obtained (…
Number of citations: 205 pubs.acs.org
N Wang - 1991 - search.proquest.com
Since the definition of counterattack processes was given, we have investigated the possibilities of using organosilicon compounds as counterattack reagents. For the synthesis of …
Number of citations: 0 search.proquest.com
J Selvakumar, D Sathiyamoorthy - Journal of Materials Chemistry, 2012 - pubs.rsc.org
Thermal stability, vapor pressure, and binary gaseous diffusion coefficients of organosilanes were studied at temperatures in the range of 309–507 K in ambient pressure. The …
Number of citations: 8 pubs.rsc.org
H Gilman, GD Lichtenwalter… - Journal of the American …, 1959 - ACS Publications
Cleavage Studies of Disilanes by Silyllithium Compounds Page 1 5320 Henry Gilman, Glen D. Lichtenwalter and Dietmar Wittenberg Vol. [Contribution prom the Chemical Laboratory of …
Number of citations: 41 pubs.acs.org
VV Semenov, EY Ladilina, TA Chesnokova… - Russian chemical …, 1995 - Springer
Reactions of Cl 2 MeSiSiMeCl 2 with RMgCl make it possible to obtain and isolate pure disilanes containing a smaller number of functional groups, namely, RMeClSiSiMeCl 2 (R = Ph), …
Number of citations: 7 link.springer.com
H Gilman, DH Miles - Journal of the American Chemical Society, 1958 - ACS Publications
Cyclohexyltriphenylsilane (a compound which could not be prepared in earlier work from the reaction of triphenylsilyl-potassium with cyclohexyl bromide or by reaction of …
Number of citations: 7 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.